Sorafenib tosylate is a multi-kinase inhibitor investigated for its potential in various scientific research areas. [] This analysis will focus on its role in biological systems, excluding drug dosage and side effects.
Related Compounds
Sorafenib
Compound Description: Sorafenib, also known as sorafenib free base, is the active pharmaceutical ingredient in sorafenib tosylate. It acts as a multi-kinase inhibitor, targeting various kinases involved in tumor growth and angiogenesis. [, ]
Relevance: Sorafenib is directly related to sorafenib tosylate as it represents the free base form of the drug. Sorafenib tosylate is formed by reacting sorafenib with p-toluenesulfonic acid, creating a salt form with improved pharmaceutical properties such as solubility and stability. [, ]
Methyl Tosylate
Compound Description: Methyl tosylate is a chemical compound commonly used as an alkylating agent in organic synthesis. It acts as a source of the methyl group, readily participating in reactions where a methyl group is introduced into a molecule. []
Relevance: Methyl tosylate is identified as a potential genotoxic impurity in sorafenib tosylate synthesis. Genotoxic impurities are of concern due to their potential to cause DNA damage and mutations, potentially leading to adverse health effects. Therefore, its presence in sorafenib tosylate needs to be carefully controlled and monitored. []
Ethyl Tosylate
Compound Description: Similar to methyl tosylate, ethyl tosylate is an alkylating agent used in organic synthesis to introduce an ethyl group into molecules. []
Relevance: Like methyl tosylate, ethyl tosylate is also identified as a potential genotoxic impurity in sorafenib tosylate synthesis and requires careful control during the drug manufacturing process. []
Isopropyl Tosylate
Compound Description: Isopropyl tosylate, an alkylating agent, introduces an isopropyl group in organic synthesis. []
Relevance: Isopropyl tosylate is another potential genotoxic impurity found in sorafenib tosylate, highlighting the importance of monitoring and controlling these impurities during sorafenib tosylate synthesis. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used to treat various types of cancers. It works by binding to DNA, damaging the DNA and inhibiting cell division. []
Relevance: Cisplatin has been investigated in combination with sorafenib tosylate for potential synergistic anti-tumor effects. Studies have explored incorporating both drugs into biodegradable microspheres for transarterial chemoembolization therapy, aiming for a more targeted and effective treatment approach. []
Source and Classification
Sorafenib tosylate is the tosylate salt of sorafenib, a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor growth and angiogenesis. It is classified as an anticancer agent and is marketed under the brand name Nexavar® for the treatment of unresectable hepatocellular carcinoma and advanced renal cell carcinoma. The compound has the chemical formula C21H22ClF3N4O3S and is known for its complex interactions with various biological pathways.
Synthesis Analysis
The synthesis of sorafenib tosylate involves the reaction of sorafenib free base with p-toluenesulphonic acid. The process typically follows these steps:
Reagents: Sorafenib free base is combined with p-toluenesulphonic acid in a polar solvent, usually water.
Reaction Conditions: The reaction mixture is stirred at temperatures around 30°C to 55°C for durations ranging from 2 to 20 hours depending on specific protocols. For instance, one method involves stirring for approximately 12 hours at 30°C.
Isolation: After the reaction, sorafenib tosylate is isolated through techniques such as filtration, washing with solvents like acetone or water, and drying under reduced pressure at temperatures between 50°C to 70°C.
Purity: The process aims to produce high-purity sorafenib tosylate suitable for pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of sorafenib tosylate features several critical components:
Core Structure: It includes a pyridine ring, an urea linkage, and a phenoxy group.
Polymorphism: Sorafenib tosylate can exist in multiple polymorphic forms (I, II, III), each with distinct melting points and solubility characteristics. For example, form I has a melting point range of 223–231 °C while form III melts between 187–190 °C.
Characterization Techniques: Techniques such as X-ray powder diffraction and differential scanning calorimetry are employed to study its crystalline properties and thermal behavior.
Chemical Reactions Analysis
Sorafenib tosylate participates in various chemical reactions primarily related to its interactions with biological targets:
Kinase Inhibition: It acts by inhibiting serine-threonine kinases such as B-Raf and receptor tyrosine kinases like VEGFR-2 and PDGFR-β, which are crucial in cancer cell proliferation and angiogenesis.
Solubility Studies: Research has shown that sorafenib tosylate exhibits poor solubility in acidic environments (e.g., hydrochloric acid) but improved solubility when formulated with surfactants or within nanosuspensions.
Mechanism of Action
The mechanism of action of sorafenib tosylate involves:
Targeting Kinases: It inhibits multiple kinases involved in tumor growth signaling pathways. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells.
Angiogenesis Inhibition: By blocking vascular endothelial growth factor receptors, it reduces blood supply to tumors, effectively starving them of necessary nutrients.
Cellular Effects: Sorafenib tosylate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through modulation of signaling pathways.
Physical and Chemical Properties Analysis
Sorafenib tosylate exhibits several notable physical and chemical properties:
Solubility: Its solubility varies significantly across different pH levels; it shows limited solubility in neutral pH but can be enhanced through formulation strategies like self-emulsifying drug delivery systems.
Stability: The compound's stability can be influenced by temperature and humidity conditions during storage; it is sensitive to degradation under certain environmental factors.
Spectroscopic Properties: Characterization techniques such as Fourier-transform infrared spectroscopy provide insights into its functional groups and molecular interactions.
Applications
Sorafenib tosylate has several important applications:
Cancer Treatment: It is primarily used for treating advanced renal cell carcinoma and hepatocellular carcinoma due to its efficacy in inhibiting tumor growth.
Formulation Development: Research into improving its bioavailability has led to the development of various formulations, including nanosuspensions and self-emulsifying drug delivery systems that enhance solubility and therapeutic efficacy.
Combination Therapies: Studies are exploring the synergistic effects of sorafenib tosylate when combined with other therapeutic agents to improve outcomes in cancer treatment.
4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate BAY 43 9006 BAY 43-9006 BAY 439006 BAY 545 9085 BAY 545-9085 BAY 5459085 BAY 673472 BAY-545-9085 BAY-673472 BAY5459085 Nexavar sorafenib Sorafenib N Oxide sorafenib N-oxide sorafenib tosylate
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Sorafenib is a member of the class of phenylureas that is urea in which one of the nitrogens is substituted by a 4-chloro-3-trifluorophenyl group while the other is substituted by a phenyl group which, in turn, is substituted at the para position by a [2-(methylcarbamoyl)pyridin-4-yl]oxy group. It has a role as an antineoplastic agent, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a tyrosine kinase inhibitor, an angiogenesis inhibitor, an anticoronaviral agent and a ferroptosis inducer. It is a pyridinecarboxamide, a member of monochlorobenzenes, an aromatic ether, a member of (trifluoromethyl)benzenes and a member of phenylureas. Sorafenib is a bi-aryl urea and an oral multikinase inhibitor. It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumour cell proliferation and tumour angiogenesis. First approved by the FDA and European Commission in 2007 for the treatment of hepatocellular carcinoma, sorafenib is also indicated to treat renal carcinoma and differentiated thyroid carcinoma. Sorafenib is a Kinase Inhibitor. The mechanism of action of sorafenib is as a Protein Kinase Inhibitor. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib is a natural product found in Aspergillus ochraceus, Curvularia lunata, and Asimina triloba with data available. Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib (rINN), marketed as Nexavar by Bayer, is a drug approved for the treatment of advanced renal cell carcinoma (primary kidney cancer). It has also received 'Fast Track' designation by the FDA for the treatment of advanced hepatocellular carcinoma (primary liver cancer), and has since performed well in Phase III trials.
Sorafenib is a small molecular inhibitor of Raf kinase, PDGF (platelet-derived growth factor), VEGF receptor 2 & 3 kinases and c Kit the receptor for Stem cell factor. A growing number of drugs target most of these pathways. The originality of Sorafenib lays in its simultaneous targeting of the Raf/Mek/Erk pathway. A niacinamide and phenylurea derivative that inhibits multiple intracellular and cell surface kinases thought to be involved in ANGIOGENESIS, including RAF KINASES and VEGF RECEPTORS. It is used in the treatment of advanced RENAL CELL CARCINOMA and HEPATOCELLULAR CARCINOMA, and for treatment of THYROID CARCINOMA refractory to radioactive iodine therapy. See also: Sorafenib Tosylate (has salt form).
Tetrindole hydrochloride is a racemate composed of equimolar amounts of (R)- and (S)-tetrindole hydrochloride. It has a role as an antidepressant, an EC 1.4.3.4 (monoamine oxidase) inhibitor and a serotonergic agonist. It contains a (R)-tetrindole hydrochloride and a (S)-tetrindole hydrochloride.
Tetrocarcin A is from cultures of strain No. T-90 designated as Micromonospora chalcea KY11091. Tetrocarcin has bacteriocidal activity against Bacillus subtilis, is new antitumor antibiotics.